2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide
Description
2-Chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para-position of the benzene ring, a chlorine atom at the ortho-position, and an N-linked 5-chloro-2-methoxyphenyl substituent. Its structural features, such as electron-withdrawing groups (nitro, chloro) and the methoxyphenyl moiety, influence its electronic properties, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C14H10Cl2N2O4 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-12(13)17-14(19)10-4-3-9(18(20)21)7-11(10)16/h2-7H,1H3,(H,17,19) |
InChI Key |
CSXCTGADXUQBQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide typically involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with 5-chloro-2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substituting Agents: Amines, thiols, sodium methoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide.
Scientific Research Applications
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and chloro groups play a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Pharmacological Potential
- Enzyme Inhibition : Sulfamoyl-bearing analogues (e.g., 5n in ) show IC₅₀ values < 10 µM against α-glucosidase, suggesting nitrobenzamides may share this trait .
- Antimicrobial Activity : Thiazole and thiadiazole derivatives () highlight the role of electronegative substituents in disrupting microbial membranes .
Biological Activity
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide is an organic compound with notable biological activity, primarily as an enzyme inhibitor. Its molecular formula is C14H10Cl2N2O4, and it features a benzamide core with chloro, methoxy, and nitro substituents that enhance its interaction with biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The compound exhibits significant enzyme inhibitory properties, particularly against lipoxygenase enzymes involved in inflammatory processes. The presence of the nitro and chloro groups enhances its binding affinity to these enzymes, potentially blocking their activity and reducing inflammation.
The mechanism of action involves the compound binding to the active sites of specific enzymes, inhibiting their function. This inhibition can lead to decreased production of pro-inflammatory mediators such as leukotrienes, which are implicated in various inflammatory diseases.
Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
- Enzyme Inhibition : In vitro studies have shown that 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide effectively inhibits lipoxygenase activity, suggesting its utility in treating conditions characterized by excessive inflammation.
- Anticancer Properties : Preliminary research indicates cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Antidiabetic Potential : Related compounds have demonstrated significant α-glucosidase and α-amylase inhibitory activities, suggesting that similar derivatives may possess antidiabetic properties. The structure-activity relationship (SAR) studies indicate that electron-donating and electron-withdrawing groups on the phenyl ring significantly influence inhibitory potency .
Comparative Biological Activities
Case Studies
- Enzyme Inhibition Study : A study evaluated the enzyme inhibition potential of various nitrobenzamide derivatives, including 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide. The results indicated a promising inhibitory effect on lipoxygenase enzymes, correlating with structural features such as the presence of chloro and nitro groups.
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were tested against several cancer cell lines. The results demonstrated significant cytotoxicity, warranting further exploration into its mechanisms and potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
